An In-depth Technical Guide to 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one: Synthesis and Characterization
An In-depth Technical Guide to 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one: Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and known properties of the chemical compound 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development by consolidating available data on its preparation and physical characteristics. While detailed spectroscopic and biological data are not widely published, this guide furnishes a solid foundation based on existing literature.
Chemical Properties and Structure
2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one, also known as 2-Bromo-3',5'-di-tert-butyl-4'-hydroxyacetophenone, is a brominated derivative of a substituted acetophenone. The presence of the sterically hindered phenolic group, a common feature in antioxidants, and the reactive α-bromo ketone functionality make it an interesting candidate for further chemical transformations and biological evaluation.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₂₃BrO₂ | [1] |
| Molecular Weight | 327.26 g/mol | [1] |
| CAS Number | 14386-64-2 | [1][2] |
| Melting Point | 96 °C | [3] |
| Density | 1.23 g/cm³ | [3] |
| Appearance | Pale cream powder | [4] |
Synthesis Protocols
Two primary methods for the synthesis of 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one have been reported in the literature. Both methods start from the precursor 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone.
Synthesis of the Precursor: 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone
The necessary precursor for the synthesis of the title compound is 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone. This compound can be synthesized via a Friedel-Crafts acylation of 2,6-di-tert-butylphenol.
Experimental Protocol:
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Reactants: 2,6-di-tert-butylphenol, Acetyl Chloride, and a Lewis acid catalyst (e.g., Aluminum Chloride).
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Solvent: A suitable inert solvent such as carbon disulfide or nitrobenzene.
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Procedure: To a solution of 2,6-di-tert-butylphenol in the chosen solvent, the Lewis acid is added, followed by the dropwise addition of acetyl chloride at a controlled temperature. The reaction mixture is stirred until completion, then quenched with a dilute acid. The product is extracted with an organic solvent, washed, dried, and purified by recrystallization.
Synthesis Method 1: Direct Bromination
This method involves the direct bromination of 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone.
Experimental Protocol:
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Reactants: 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone and Bromine.
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Solvent: Methylene chloride.
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Procedure: A solution of 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone in methylene chloride is brought to a boil. Bromine is then added dropwise over a period of 15 minutes. The reaction mixture is refluxed for an additional 2 hours. After cooling, water is added, and the organic phase is separated, dried over sodium sulfate, and the solvent is removed under reduced pressure. The resulting solid is purified by recrystallization from methylcyclohexane.
Synthesis Method 2: Bromination with Aluminum Chloride Catalyst
An alternative method utilizes aluminum chloride as a catalyst for the bromination reaction.
Experimental Protocol:
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Reactants: 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone and Bromine.
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Catalyst: Aluminum chloride.
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Solvent: Octane.
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Procedure: The reaction is carried out by treating 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone with bromine in the presence of aluminum chloride in octane at 70°C for 30 minutes. This method has been reported to yield the product in high purity (91%).[2]
Synthesis Workflow Diagram:
Caption: Synthesis workflow for 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one.
Characterization Data
Table 2: Expected ¹H NMR Signals (Hypothetical)
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| tert-butyl | ~1.4 | Singlet | 18H |
| -CH₂-Br | ~4.8 | Singlet | 2H |
| Aromatic | ~7.8 | Singlet | 2H |
| -OH | Variable | Broad Singlet | 1H |
Note: This is a hypothetical prediction based on chemical structure and data from similar compounds. Actual experimental data is required for confirmation.
Potential Applications in Drug Development
While no specific biological activities or signaling pathway interactions have been reported for 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one, its structural features suggest potential areas for investigation.
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Antioxidant Properties: The 3,5-di-tert-butyl-4-hydroxyphenyl moiety is a well-known antioxidant scaffold, famously represented by Butylated Hydroxytoluene (BHT). This structural element is known to scavenge free radicals and inhibit lipid peroxidation.[6]
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Intermediate for Bioactive Molecules: The α-bromo ketone functionality is a versatile reactive handle for the synthesis of a variety of heterocyclic compounds and other complex molecules. It can serve as a building block for the synthesis of flavonoid analogues and other compounds with potential biological activities, such as DNA binding agents.[6]
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Pharmaceutical Intermediate: The compound is listed as a pharmaceutical intermediate, suggesting its potential role in the synthesis of more complex active pharmaceutical ingredients (APIs).[2]
Potential Logical Relationships in Drug Discovery:
Caption: Logical relationships of the title compound in drug discovery.
Conclusion
2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one is a readily synthesizable compound with potential applications in medicinal chemistry and materials science. This guide has provided detailed protocols for its synthesis and a summary of its known physical properties. While a comprehensive characterization profile is not yet publicly available, the structural motifs present in the molecule suggest that it may possess interesting biological activities, particularly as an antioxidant or as an intermediate in the synthesis of novel therapeutic agents. Further research is warranted to fully elucidate the spectroscopic and biological properties of this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 2-BROMO-1-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]ETHAN-1-ONE CAS#: 14386-64-2 [amp.chemicalbook.com]
- 3. 2-bromo-1-(3,5-ditert-butyl-4-hydroxyphenyl)ethanone|14386-64-2 - MOLBASE Encyclopedia [m.molbase.com]
- 4. 3',5'-Bis(tert-butyl)-4'-hydroxyacetophenone | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
